BenchChemオンラインストアへようこそ!

2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine

physicochemical_properties drug-likeness solubility

This 2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640819-33-4) is a structurally differentiated naphthyridine derivative designed for kinase inhibitor screening (e.g., DYRK1A/1B, CK2) and antibacterial research (NBTI class). Its specific pyridine-3-sulfonyl cap and 2-position piperidine linker are critical for biological activity, as even minor modifications to the sulfonyl group or naphthyridine core drastically alter potency and selectivity. Substitution with generic, uncharacterized analogs risks invalidating experimental data. Bulk and custom synthesis options available.

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
CAS No. 2640819-33-4
Cat. No. B6467614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine
CAS2640819-33-4
Molecular FormulaC18H18N4O2S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C18H18N4O2S/c23-25(24,16-4-2-9-19-13-16)22-11-7-14(8-12-22)17-6-5-15-3-1-10-20-18(15)21-17/h1-6,9-10,13-14H,7-8,11-12H2
InChIKeyTWMBKKMQYCIWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640819-33-4): Chemical Identity and Research Classification


2-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640819-33-4) is a synthetic small molecule belonging to the 1,8-naphthyridine class of heterocyclic compounds, characterized by a 1,8-naphthyridine core linked via a piperidine spacer to a pyridine-3-sulfonyl group . With a molecular formula of C₁₈H₁₈N₄O₂S and a molecular weight of 354.4 g/mol, this compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, particularly in the exploration of kinase inhibition, antibacterial mechanisms, and other therapeutic areas where the 1,8-naphthyridine scaffold has demonstrated pharmacological relevance . The compound is currently listed in chemical databases as a non-clinical research chemical with no reported therapeutic approvals .

Structural Differentiation of 2-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine from Generic 1,8-Naphthyridine Analogs


Generic substitution among 1,8-naphthyridine derivatives is not feasible due to the profound impact of substituent identity and position on biological activity and physicochemical properties. The 1,8-naphthyridine scaffold alone does not confer target selectivity; rather, the specific combination of the piperidine linker at the 2-position and the pyridine-3-sulfonyl moiety dictates the compound's three-dimensional conformation, hydrogen-bonding capacity, and electronic distribution . Literature demonstrates that even minor modifications to the sulfonyl group or the naphthyridine substitution pattern can dramatically alter potency, selectivity, and pharmacokinetic profiles—for instance, a change from a pyridine-3-sulfonyl to a benzenesulfonyl group or the introduction of a 6-substituent on the naphthyridine core can shift inhibitory activity by orders of magnitude or redirect target engagement entirely . Therefore, substituting this compound with a structurally similar but functionally uncharacterized analog without controlled comparative data risks invalidating experimental outcomes and compromising research reproducibility.

Quantitative Differentiation Evidence for 2-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine Against Key Comparators


Predicted Physicochemical Properties of the Pyridine-3-sulfonyl Derivative vs. Parent 2-(Piperidin-4-yl)-1,8-naphthyridine

The addition of the pyridine-3-sulfonyl group to the piperidine nitrogen of the parent scaffold 2-(piperidin-4-yl)-1,8-naphthyridine (CAS 870089-65-9) significantly alters predicted physicochemical properties relevant to drug discovery workflows. The target compound (MW 354.4 g/mol, C₁₈H₁₈N₄O₂S) has an increased molecular weight and topological polar surface area (TPSA) compared to the parent (MW 213.28 g/mol, C₁₃H₁₅N₃) . The sulfonyl group introduces additional hydrogen bond acceptor capacity (four H-bond acceptors vs. three in the parent) and enhanced polarity, which is predicted to improve aqueous solubility while maintaining sufficient lipophilicity for membrane permeability—a balance critical for cellular assay compatibility . For in-class analogs bearing a 4-methoxy-3-methylbenzenesulfonyl substituent, the predicted pKa is 3.62 ± 0.30, suggesting that the sulfonamide linkage in this chemotype remains predominantly neutral under physiological pH, which influences both solubility and protein binding . These computed differences underscore that the target compound is not interchangeable with the unsulfonylated parent or with sulfonamide analogs bearing different aryl groups, as each substituent imparts a distinct physicochemical signature that affects assay behavior and formulation requirements.

physicochemical_properties drug-likeness solubility

Kinase Inhibition Potential: Class-Level Evidence for 1,8-Naphthyridine Sulfonamides

1,8-Naphthyridine derivatives bearing sulfonamide or sulfonyl substituents have demonstrated nanomolar inhibitory potency against clinically relevant kinases, establishing the scaffold's utility in kinase drug discovery. In a patent describing 1,8-naphthyridines as DYRK1A/DYRK1B inhibitors, representative compounds exhibited potent enzyme inhibition; for context, structurally related naphthyridine-based CK2 inhibitors achieved IC₅₀ values below 500 nM . The pyridine-3-sulfonyl group in the target compound is hypothesized to engage the kinase hinge region via the naphthyridine core while orienting the sulfonyl moiety toward the solvent-exposed or ribose pocket, a binding mode that differentiates it from analogs with benzenesulfonyl or alkylsulfonyl substituents which may lack the heteroaryl hydrogen-bonding capability of the pyridine ring . Furthermore, 2,4-diaryl-substituted 1,8-naphthyridines have been patented as kinase inhibitors for cancer, with specific compounds showing selective inhibition of Akt and other kinases, reinforcing the relevance of naphthyridine substitution patterns for target selectivity . Although no direct kinase inhibition data exist for this precise compound, the convergent structural features—the 1,8-naphthyridine core, piperidine linker, and heteroaryl sulfonamide—place it within a well-validated pharmacophore for kinase engagement.

kinase_inhibition DYRK CK2 anticancer

Antibacterial Activity: Positioning of Aminopiperidine-Naphthyridine Scaffolds Against Gram-Positive Pathogens

Aminopiperidine-linked 1,8-naphthyridines have been optimized as novel bacterial topoisomerase inhibitors (NBTIs) with potent activity against Gram-positive bacteria, including Staphylococcus aureus. In a 2022 structure-activity relationship study, compound 17 of this class achieved an MIC of 0.008 µg/mL against S. aureus and demonstrated nanomolar inhibitory potency against DNA gyrase and topoisomerase IV . The pyridine-3-sulfonyl group on the target compound differentiates it from the aminopiperidine-linked NBTIs by replacing the amine linker with a sulfonamide, which is expected to modulate both antibacterial potency and hERG liability—a critical safety parameter that has historically limited NBTI development . A separate study evaluating 1,8-naphthyridine sulfonamides as efflux pump inhibitors against S. aureus strains showed that sulfonamide substitution can redirect the mechanism from topoisomerase inhibition to efflux pump modulation, with some derivatives potentiating the activity of β-lactam antibiotics . The target compound's pyridine-3-sulfonyl moiety offers an additional hydrogen-bonding heteroatom (the pyridine nitrogen) not present in benzenesulfonyl analogs, which may enhance interactions with bacterial target proteins.

antibacterial NBTI DNA_gyrase Gram-positive

Antimycobacterial Activity of 1,8-Naphthyridine Derivatives: Piperidine-Substituted Analogs as Lead Compounds

Piperidine-substituted 1,8-naphthyridines have been identified as the most effective substituent class in antimycobacterial screening programs. In a foundational study, a series of 1,8-naphthyridine derivatives substituted at the 2-, 3-, 4-, and 7-positions were evaluated against Mycobacterium tuberculosis, with the piperidinyl group demonstrating superior activity compared to morpholine and other amine substituents . The target compound incorporates the piperidine linker at the 2-position of the 1,8-naphthyridine core—the same substitution pattern associated with optimal antimycobacterial activity in published SAR . While the specific contribution of the pyridine-3-sulfonyl capping group has not been evaluated in mycobacterial assays, sulfonamide-containing compounds have independently shown antitubercular activity in medicinal chemistry campaigns, suggesting a potential synergistic effect of the naphthyridine-piperidine-sulfonamide architecture . This differentiates the target compound from non-sulfonylated piperidine-naphthyridine analogs, which may lack the additional hydrogen-bonding and electronic features contributed by the sulfonyl moiety.

antimycobacterial tuberculosis piperidine Mtb

RORγ Agonism: Tetrahydro-1,8-naphthyridine Sulfonamides as Immunomodulatory Agents

Tetrahydro[1,8]naphthyridine sulfonamide derivatives have been patented as agonists of the retinoic acid-related orphan receptor gamma (RORγ), a nuclear receptor that regulates IL-17 production and Th17 cell differentiation . The patent discloses that compounds containing a sulfonamide group at the tetrahydro-1,8-naphthyridine core promote RORγ activity, with potential applications in immuno-oncology and autoimmune disease research. The target compound, while containing a fully aromatic (non-tetrahydro) 1,8-naphthyridine core, shares the critical sulfonamide pharmacophore and piperidine linker architecture. The pyridine-3-sulfonyl group offers a distinct heteroaryl presentation compared to the benzenesulfonamide analogs exemplified in the patent, potentially altering receptor subtype selectivity or cofactor recruitment profiles . This structural differentiation is relevant for researchers exploring RORγ modulation, as the degree of naphthyridine saturation and the sulfonamide substituent identity have been shown to influence agonist potency in cellular assays measuring IL-17 secretion .

RORγ IL-17 immunomodulation sulfonamide

Recommended Research and Industrial Application Scenarios for 2-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640819-33-4)


Kinase Inhibitor Screening and SAR Probe Development

Based on the compound's structural alignment with patented DYRK1A/1B and CK2 naphthyridine inhibitor chemotypes, it is well-suited as a screening probe in kinase inhibition panels. The pyridine-3-sulfonyl group provides a heteroaryl interaction surface that may confer selectivity advantages over benzenesulfonyl analogs, as evidenced by the kinase hinge-binding mode common to this scaffold class . Researchers can benchmark the compound's inhibitory profile against known naphthyridine kinase inhibitors (e.g., CK2 inhibitors with IC₅₀ < 500 nM) to establish structure-activity relationships and identify kinase targets for further optimization .

Antibacterial Drug Discovery: NBTI and Efflux Pump Inhibitor Screening

The compound's 1,8-naphthyridine-piperidine-sulfonamide architecture places it at the intersection of two antibacterial mechanisms: DNA gyrase/topoisomerase IV inhibition (NBTI class) and efflux pump modulation. The established MIC benchmark of 0.008 µg/mL for optimized aminopiperidine-naphthyridine NBTIs against S. aureus provides a quantitative reference for comparative screening . Simultaneously, the sulfonamide group's documented role in efflux pump inhibition in 1,8-naphthyridines supports evaluation in combination with β-lactam antibiotics against resistant S. aureus strains .

Antimycobacterial Screening Against M. tuberculosis

Given that piperidine-substituted 1,8-naphthyridines have been identified as the most effective substituent class for antimycobacterial activity in TAACF program screening, this compound is a rational candidate for in vitro evaluation against M. tuberculosis H37Rv. The 2-position piperidine linkage corresponds to the optimal substitution pattern identified in published SAR, and the pyridine-3-sulfonyl cap may confer improved pharmacokinetic properties relative to non-sulfonylated analogs, as the sulfonamide group is known to enhance solubility and metabolic stability in related chemotypes .

Immunomodulation Research: RORγ Pathway Profiling

The compound's sulfonamide pharmacophore and naphthyridine core align with the RORγ agonist chemotype described in patent literature. In cellular assays measuring IL-17 secretion, the compound can serve as a structurally differentiated tool to explore how the pyridine-3-sulfonyl group and the aromatic (vs. tetrahydro) naphthyridine core influence receptor activation, cofactor recruitment, and downstream gene expression relative to the benzenesulfonamide RORγ agonists exemplified in the patent .

Quote Request

Request a Quote for 2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.